Di-sec-butyl succinate

Overview

Description

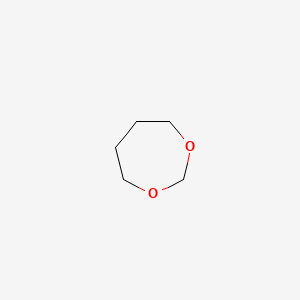

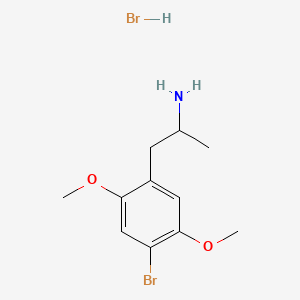

Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4 . It has an average mass of 230.301 Da and a mono-isotopic mass of 230.151810 Da . It is also known by other names such as butanedioic acid, bis (1-methylpropyl) ester, and dibutan-2-yl butanedioate .

Synthesis Analysis

While specific synthesis methods for Di-sec-butyl succinate were not found in the search results, succinate esters like Di-sec-butyl succinate are often synthesized through esterification of succinic acid with the corresponding alcohol, in this case, sec-butanol. This reaction typically involves the use of a catalyst to facilitate the esterification process .Molecular Structure Analysis

Di-sec-butyl succinate has a complex molecular structure that includes 37 bonds in total. These comprise 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 2 ester (aliphatic) groups .Physical And Chemical Properties Analysis

Di-sec-butyl succinate has a density of 1.0±0.1 g/cm3, a boiling point of 252.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 109.8±16.9 °C . The compound has a molar refractivity of 61.1±0.3 cm3, and it has 4 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Scientific Research Applications

Chemical Building Blocks

Di-sec-butyl succinate is considered a building block in chemical synthesis . It’s used in various chemical reactions to produce other compounds. Its molecular weight (MW) is 230.3 .

Bio-based Polymers

Di-sec-butyl succinate is used in the production of bio-based polymers . The biotechnologically obtained succinic acid, from which Di-sec-butyl succinate is derived, is considered a chemical platform for obtaining these polymers .

Polybutylene Succinate (PBS)

Di-sec-butyl succinate is a key component in the production of Polybutylene Succinate (PBS) . PBS is a biodegradable plastic that has gained intensive interest among industrial researchers due to its excellent properties .

Mechanism of Action

Target of Action

Di-sec-butyl succinate is a chemical compound with the molecular formula C12H22O4

Pharmacokinetics

Some physicochemical properties have been reported :

- Log Kp (skin permeation) : -5.91 cm/s These properties suggest that Di-sec-butyl succinate could be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for various cytochrome P450 enzymes .

Action Environment

It is known that the compound should be stored in a sealed container at room temperature .

properties

IUPAC Name |

dibutan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZURRKQOJYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871796 | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-sec-butyl succinate | |

CAS RN |

626-31-3 | |

| Record name | Succinic acid, di-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid](/img/structure/B1593740.png)

![[1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-diamino-5,5'-dimethyl-](/img/structure/B1593756.png)